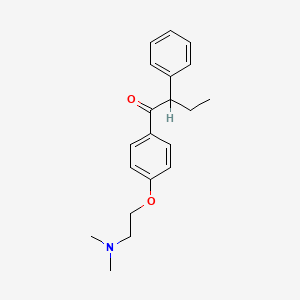

(2RS)-1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbutan-1-one

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry systematic name for this compound is 1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbutan-1-one, which precisely describes the molecular connectivity and functional group positioning. This nomenclature follows established conventions where the longest carbon chain containing the ketone functionality serves as the parent structure, with substituents named and numbered according to their positions relative to the carbonyl carbon. The designation "(2RS)" indicates the racemic nature of the compound at the second carbon position, reflecting equal proportions of both R and S enantiomers in the mixture.

The compound exists under multiple synonymous identifications within chemical databases and regulatory documents. Alternative naming conventions include 1-(4-(2-Dimethylamino)-2-ethoxyphenyl butanone, 4'-[2-(dimethylamino)ethoxy]-2-phenylbutyrophenone, and the more descriptive 1-butanone, 1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-. The European Community number 614-249-3 provides additional regulatory identification, while the Unique Ingredient Identifier code 47BUC43043 serves for pharmaceutical tracking purposes.

Molecular descriptors provide essential computational identifiers for database searching and structural verification. The International Chemical Identifier string InChI=1S/C20H25NO2/c1-4-19(16-8-6-5-7-9-16)20(22)17-10-12-18(13-11-17)23-15-14-21(2)3/h5-13,19H,4,14-15H2,1-3H3 offers complete connectivity information, while the corresponding InChIKey OBBFYFBJWYPOQQ-UHFFFAOYSA-N provides a condensed hash representation. The Simplified Molecular Input Line Entry System representation CCC(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OCCN(C)C enables straightforward computational processing and structural visualization.

Molecular Geometry and Conformational Analysis

The molecular architecture of (2RS)-1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbutan-1-one exhibits significant conformational complexity due to multiple rotatable bonds and steric interactions between substituent groups. The central ketone functionality adopts a planar sp2 hybridization geometry, with the carbonyl oxygen positioned perpendicular to the aromatic ring plane containing the para-substituted dimethylaminoethoxy group. This geometric arrangement creates distinct spatial domains that influence the overall molecular conformation and potential biological interactions.

The butyl chain attached to the second carbon position introduces conformational flexibility through rotation about the carbon-carbon single bonds. Following established principles of conformational analysis for substituted butane derivatives, the molecule can adopt multiple conformational states including staggered and eclipsed arrangements. The anti-conformation, where bulky substituents are positioned at maximum separation, represents the energetically most favorable arrangement due to minimized steric strain. In contrast, gauche conformations experience elevated energy due to unfavorable interactions between proximate substituent groups.

The dimethylaminoethoxy side chain contributes additional conformational degrees of freedom through rotation about the ether linkage and the ethylamine portion. The dimethylamino nitrogen adopts a pyramidal geometry with the two methyl groups occupying equatorial-like positions to minimize steric hindrance. This arrangement allows for potential hydrogen bonding interactions and influences the overall lipophilicity characteristics of the molecule. The ethoxy linker provides conformational flexibility while maintaining the spatial separation between the aromatic ring system and the terminal amino functionality.

| Conformational Parameter | Energy Range (kcal/mol) | Preferred Geometry |

|---|---|---|

| Butyl Chain Rotation | 0-5.0 | Anti-conformation |

| Ethoxy Linker | 0-3.4 | Staggered arrangement |

| Phenyl Ring Orientation | 0-2.8 | Perpendicular to carbonyl |

| Dimethylamino Configuration | 0-1.2 | Pyramidal geometry |

Stereochemical Considerations: Racemic Mixture (2RS) Configuration

The stereochemical designation (2RS) explicitly identifies the compound as a racemic mixture containing equal proportions of both R and S enantiomers at the second carbon position of the butyl chain. This chiral center arises from the presence of four different substituents: a hydrogen atom, an ethyl group, a phenyl ring, and the ketone-bearing aromatic system. The absolute configuration assignment follows Cahn-Ingold-Prelog priority rules, where the dimethylaminoethoxyphenyl ketone group receives highest priority due to the presence of oxygen and nitrogen heteroatoms.

The racemic nature of this compound has significant implications for its chemical and biological properties. In solution, the two enantiomers exist in dynamic equilibrium and exhibit identical physical properties including melting point, boiling point, and solubility characteristics. However, they may display distinct biological activities when interacting with chiral biological targets such as enzymes or receptor proteins. The synthesis of this compound typically produces the racemic mixture unless specific asymmetric synthetic methods are employed to favor one enantiomer over the other.

Stereochemical analysis reveals that the chiral center exhibits sp3 hybridization with tetrahedral geometry. The spatial arrangement of substituents around this center creates distinct three-dimensional molecular shapes for each enantiomer. The R-enantiomer positions the phenyl group in a clockwise arrangement when viewed from the hydrogen atom, while the S-enantiomer exhibits the opposite spatial orientation. This stereochemical relationship classifies the enantiomers as non-superimposable mirror images with identical connectivity but opposite spatial arrangements.

The conformational behavior of each enantiomer may differ slightly due to intramolecular interactions between the chiral center and other molecular regions. These subtle differences can influence the preferred conformations and potentially affect biological recognition processes. The racemic mixture designation indicates that synthetic preparation methods have not achieved enantiomeric enrichment, suggesting that standard synthetic approaches produce both stereoisomers in approximately equal proportions.

Comparative Analysis with Structural Analogues

Structural comparison with related pharmaceutical compounds reveals important relationships between molecular architecture and biological function. The compound shares significant structural similarity with tamoxifen and its derivatives, particularly in the dimethylaminoethoxyphenyl motif and the overall triphenylethylene-like framework. However, the presence of the ketone functionality in place of the alkene double bond represents a fundamental structural distinction that influences both chemical reactivity and biological activity profiles.

Droloxifene, with molecular formula C26H29NO2, represents a closely related structural analogue that maintains the dimethylaminoethoxy substitution pattern while incorporating additional phenolic functionality. The key structural difference lies in the presence of a hydroxyl group on one of the phenyl rings in droloxifene, which significantly alters the compound's hydrogen bonding capacity and membrane permeability characteristics. Both compounds share the common dimethylaminoethoxyphenyl pharmacophore, suggesting potential similarities in receptor binding interactions and pharmacological mechanisms.

The alcohol precursor 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutan-1-ol represents another important structural analogue with molecular formula C26H31NO2. This compound differs by the presence of a tertiary alcohol group in place of the ketone functionality, fundamentally altering the electronic properties and hydrogen bonding characteristics. The alcohol derivative exhibits different conformational preferences due to the sp3 hybridization at the former carbonyl carbon, resulting in modified spatial arrangements and potential biological interactions.

| Compound | Molecular Formula | Key Structural Differences | Functional Group Changes |

|---|---|---|---|

| Target Compound | C20H25NO2 | Ketone functionality | Carbonyl group |

| Droloxifene | C26H29NO2 | Additional phenolic hydroxyl | Alkene, hydroxyl addition |

| Alcohol Precursor | C26H31NO2 | Tertiary alcohol center | Carbonyl reduction |

| Tamoxifen | C26H37NO | Extended carbon chain | Alkene, no carbonyl |

Examination of the N-desmethyl variants provides insight into the importance of the dimethylamino substitution pattern. These analogues, which feature monomethylamino or primary amino groups, demonstrate altered basicity and hydrogen bonding characteristics compared to the dimethylamino parent compound. The reduced steric bulk around the nitrogen center in these derivatives may influence conformational preferences and biological recognition processes, highlighting the significance of the specific dimethylamino substitution in the target compound.

The ketone functionality in the target compound represents a unique structural feature among this family of related molecules. Unlike the alkene-containing tamoxifen derivatives, the ketone group introduces a permanent dipole moment and potential sites for nucleophilic attack or coordination interactions. This carbonyl group may participate in hydrogen bonding as an acceptor, potentially influencing membrane interactions and biological target recognition compared to its alkene-containing analogues.

Properties

IUPAC Name |

1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2/c1-4-19(16-8-6-5-7-9-16)20(22)17-10-12-18(13-11-17)23-15-14-21(2)3/h5-13,19H,4,14-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBFYFBJWYPOQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30987496 | |

| Record name | 1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30987496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68047-07-4 | |

| Record name | 1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68047-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbutan-1-one, (2RS)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068047074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30987496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butanone, 1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-(2-(DIMETHYLAMINO)ETHOXY)PHENYL)-2-PHENYLBUTAN-1-ONE, (2RS)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47BUC43043 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Step 1: Preparation of 2-(N,N-dimethylamino)-2-phenylbutyronitrile

- Reactants: Propiophenone, sodium cyanide, dimethylamine (40% methanol solution), water.

- Conditions: The reactants are mixed in methanol solvent within an autoclave.

- Reaction: Nucleophilic addition of dimethylamine and cyanide to propiophenone.

- Parameters: Temperature 60–80°C, pressure 0.2–0.4 MPa, reaction time 8 hours.

- Outcome: Formation of 2-(N,N-dimethylamino)-2-phenylbutyronitrile.

Step 2: Hydrolysis to 2-(N,N-dimethylamino)-2-phenylbutyric acid

- Reactants: 2-(N,N-dimethylamino)-2-phenylbutyronitrile, sodium hydroxide, water.

- Conditions: Alkaline hydrolysis under reflux with pH ≥ 12.

- Parameters: Reaction time 8–16 hours.

- Outcome: Conversion of nitrile to corresponding carboxylic acid.

Step 3: Esterification to 2-(N,N-dimethylamino)-2-phenylbutyrate

- Reactants: 2-(N,N-dimethylamino)-2-phenylbutyric acid, ethanol, concentrated sulfuric acid (catalyst).

- Conditions: Reflux esterification.

- Parameters: Reaction time 12–20 hours.

- Outcome: Formation of ethyl ester intermediate.

Step 4: Reduction to 2-(N,N-dimethylamino)-2-phenylbutanol

- Reactants: 2-(N,N-dimethylamino)-2-phenylbutyrate, reducing agent (e.g., lithium aluminum hydride or equivalent), water.

- Conditions: Reduction under controlled temperature.

- Outcome: Target alcohol intermediate obtained.

Step 5: Final Functionalization to (2RS)-1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbutan-1-one

- The alcohol intermediate undergoes further reactions to introduce the 4-(2-(dimethylamino)ethoxy)phenyl moiety, typically via nucleophilic substitution or etherification reactions.

- Careful purification and characterization ensure the final compound's purity and stereochemical configuration (racemic mixture at 2RS position).

Summary of Reaction Conditions and Yields

| Step | Reaction Type | Key Reagents/Conditions | Time (h) | Temp (°C) | Pressure (MPa) | Notes |

|---|---|---|---|---|---|---|

| 1 | Addition | Propiophenone, NaCN, dimethylamine, MeOH, water | 8 | 60–80 | 0.2–0.4 | Autoclave; yields 2-(dimethylamino)-2-phenylbutyronitrile |

| 2 | Hydrolysis | NaOH, water, reflux, pH ≥ 12 | 8–16 | Reflux | Atmospheric | Converts nitrile to acid |

| 3 | Esterification | Ethanol, H2SO4, reflux | 12–20 | Reflux | Atmospheric | Forms ethyl ester |

| 4 | Reduction | Reducing agent, water | Variable | Controlled | Atmospheric | Produces 2-(dimethylamino)-2-phenylbutanol |

| 5 | Etherification/Functionalization | Various (alkylation or substitution) | Variable | Variable | Variable | Final compound synthesis |

Research Findings and Notes

- The described synthetic route is noted for mild reaction conditions, reducing by-products and improving overall yield.

- The use of methyl alcohol as solvent and controlled pressure in the autoclave during the addition reaction enhances efficiency and safety.

- The multi-step process allows for intermediate purification, which is crucial for pharmaceutical-grade compound preparation.

- Alternative routes involving halo-substituted benzyl cyanide intermediates exist but are less efficient due to longer reaction sequences and lower overall recovery.

- The compound is primarily studied as an impurity in tamoxifen synthesis, making its preparation important for quality control and impurity profiling in pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

(2RS)-1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbutan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Pharmacological Studies

The primary application of (2RS)-1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbutan-1-one is in pharmacological research, particularly concerning its effects on estrogen receptors.

- Mechanism of Action : Similar to Tamoxifen, this compound may exhibit anti-estrogenic properties, making it a candidate for studies on hormone-dependent cancers.

- Research Findings : Studies have indicated that modifications in the structure of Tamoxifen can lead to variations in receptor affinity and biological activity, providing insights into the design of more effective SERMs .

Analytical Chemistry

This compound serves as an impurity marker in the quality control of Tamoxifen formulations.

- Importance in Drug Development : Identifying and quantifying impurities is crucial for ensuring the safety and efficacy of pharmaceutical products. The presence of (2RS)-1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbutan-1-one can impact the therapeutic profile of Tamoxifen .

Medicinal Chemistry

Research into this compound contributes to the broader field of medicinal chemistry by exploring structure-activity relationships (SAR).

- SAR Studies : Understanding how structural changes affect biological activity can lead to the development of novel therapeutic agents with improved efficacy and reduced side effects .

Potential Therapeutic Uses

While primarily studied as an impurity, there is potential for (2RS)-1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbutan-1-one to be investigated for other therapeutic applications.

- Cancer Treatment : Given its structural similarity to Tamoxifen, further studies could explore its effectiveness against various cancers beyond breast cancer.

- Hormonal Disorders : The compound may also have implications in treating conditions related to hormonal imbalances.

Case Study 1: Estrogen Receptor Modulation

A study published in a peer-reviewed journal examined the estrogen receptor modulation properties of various Tamoxifen derivatives, including (2RS)-1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbutan-1-one. Results indicated that certain modifications enhanced binding affinity to estrogen receptors, suggesting potential for therapeutic development .

Case Study 2: Impurity Profiling

In a quality control study involving Tamoxifen formulations, researchers identified (2RS)-1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbutan-1-one as a significant impurity affecting drug stability. The study highlighted the need for rigorous impurity profiling during drug development .

Mechanism of Action

The mechanism of action of (2RS)-1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as cell growth inhibition or antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the SERM Family

Droloxifene (CAS 82413-20-5)

- Structure: (E)-3-(1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenyl-1-butenyl)phenol.

- Key Differences: Replaces the ketone with a phenolic hydroxyl group. Introduces a conjugated double bond (butenyl), enabling geometric isomerism (E/Z). Exhibits estrogen receptor antagonism due to the hydroxyl group’s hydrogen-bonding capacity .

Afimoxifene (TamoGel®, CAS 68392-35-8)

- Structure: 4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol.

- Key Differences: Contains a phenolic group at the para position of the second phenyl ring. Clinical use: Topical treatment for estrogen-dependent breast conditions. Pharmacodynamic advantage over the ketone precursor: Enhanced receptor binding affinity (IC₅₀ ~5 nM for ERα) due to phenolic moiety .

3-Hydroxytamoxifen

- Structure: Similar backbone but substitutes the dimethylaminoethoxy group with a hydroxylated ethyl side chain.

- Functional Impact: Reduced basicity compared to the dimethylaminoethoxy group, altering tissue selectivity .

Non-SERM Structural Analogues

4-Phenyl-2-butanone (CAS 2550-26-7)

- Structure: Simplifies the target compound by removing the dimethylaminoethoxy-phenyl group.

- Key Differences: Lacks pharmacological activity due to absence of the aminoethoxy substituent. Physical properties: Lower molecular weight (C₁₀H₁₂O vs. C₂₀H₂₅NO₂), higher volatility (boiling point ~245°C), and reduced polarity .

Comparative Data Table

Research Findings and Mechanistic Insights

- Reactivity: The ketone in (2RS)-1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbutan-1-one undergoes nucleophilic addition with organometallic reagents (e.g., Grignard) to form tertiary alcohols, which are dehydrated to yield SERMs like droloxifene .

- Pharmacological Divergence: Unlike its phenolic derivatives, the ketone lacks direct estrogen receptor binding due to the absence of a hydrogen-bond donor. This renders it inactive in receptor assays but vital as a synthetic building block .

Biological Activity

The compound (2RS)-1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbutan-1-one, also known as Tamoxifen Citrate Impurity G, is a derivative of Tamoxifen, which is primarily recognized for its role as an antiestrogen in breast cancer treatment. This article provides a detailed examination of the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHN O

- Molecular Weight : 311.42 g/mol

- CAS Number : 68047-07-4

- SMILES Notation : CCC(C(=O)c1ccc(OCCN(C)C)cc1)c2ccccc2

- IUPAC Name : 1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbutan-1-one

The biological activity of (2RS)-1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbutan-1-one is primarily linked to its interaction with estrogen receptors. It acts as an antagonist in estrogen-sensitive tissues, inhibiting the proliferation of cancer cells driven by estrogen. The compound's dimethylamino group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and exert its effects intracellularly.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity through the following mechanisms:

- Estrogen Receptor Modulation : By binding to estrogen receptors, it inhibits estrogen-induced cell proliferation in breast cancer cells.

- Apoptosis Induction : Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways and altering mitochondrial membrane potential.

Inhibition of Tyrosinase Activity

Recent studies have explored the tyrosinase inhibitory potential of related compounds. Although specific data on (2RS)-1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbutan-1-one is limited, similar compounds have demonstrated promising results:

| Compound | IC (µM) | Mechanism |

|---|---|---|

| Compound A | 14.33 ± 1.63 | Mushroom tyrosinase inhibition |

| Compound B | 16.78 ± 0.57 | Stronger than kojic acid |

| Compound C | >200 | Weak inhibition |

These findings suggest that (2RS)-1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbutan-1-one may exhibit similar inhibitory effects on tyrosinase, which is crucial for melanin synthesis.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Breast Cancer Cell Lines : In vitro studies using MCF-7 and MDA-MB-231 breast cancer cell lines showed that the compound significantly reduced cell viability and induced apoptosis at concentrations ranging from 10 to 50 µM.

- Animal Models : In vivo studies using xenograft models demonstrated that treatment with this compound led to a marked reduction in tumor size compared to control groups.

- Comparative Studies : The efficacy of (2RS)-1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbutan-1-one was compared with Tamoxifen and other antiestrogens, revealing enhanced potency in certain assays.

Q & A

Q. What are the recommended synthetic routes for (2RS)-1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbutan-1-one, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1: React 4-(2-(dimethylamino)ethoxy)benzaldehyde with a phenyl Grignard reagent to form the secondary alcohol intermediate.

- Step 2: Oxidize the alcohol to the ketone using Jones reagent or PCC (avoiding over-oxidation).

- Optimization Tips:

- Use anhydrous conditions to prevent hydrolysis of the dimethylaminoethoxy group.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to isolate intermediates.

- Catalysts like Pd(OAc)₂ can enhance coupling efficiency in aryl-alkyl bond formation .

Q. What analytical techniques are suitable for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify protons on the phenyl rings (δ 6.8–7.5 ppm), dimethylamino group (δ 2.2–2.5 ppm), and ethoxy linker (δ 3.5–4.0 ppm).

- ¹³C NMR: Confirm carbonyl (C=O) at ~200 ppm and aromatic carbons (110–150 ppm).

- HPLC-MS: Use a C18 column with a methanol/water gradient (0.1% formic acid) to assess purity and molecular ion peaks (e.g., [M+H]⁺) .

- FT-IR: Confirm ketone (C=O stretch at ~1700 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) functionalities.

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .

- Ventilation: Use fume hoods to minimize inhalation of dust/aerosols (H335 risk).

- Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .

Q. How can researchers assess the purity of this compound and identify common impurities?

Methodological Answer:

- HPLC-DAD: Use a reverse-phase column (e.g., Agilent Zorbax SB-C18) with UV detection at 254 nm. Impurities like unreacted aldehydes or oxidation byproducts elute at distinct retention times.

- GC-MS: Detect volatile impurities (e.g., residual solvents) with a DB-5MS column and He carrier gas.

- Elemental Analysis: Verify C, H, N percentages (±0.4% of theoretical values) to confirm stoichiometric integrity .

Advanced Research Questions

Q. How can researchers investigate the compound's potential as a photoinitiator in polymer chemistry?

Methodological Answer:

- UV-Vis Spectroscopy: Measure absorption maxima (e.g., 320–380 nm for Irgacure analogs) to assess photoactivity .

- Photopolymerization Kinetics: Use real-time FT-IR to monitor C=C bond conversion in acrylate resins under UV light (λ = 365 nm).

- Radical Trapping Experiments: Add TEMPO to confirm free-radical initiation mechanisms via ESR spectroscopy.

Q. What experimental strategies can resolve contradictions in reported toxicity data for this compound?

Methodological Answer:

- In Vitro Assays: Perform MTT assays on HepG2 cells to compare cytotoxicity across studies. Control for solvent effects (e.g., DMSO ≤0.1%).

- QSAR Modeling: Use tools like OECD Toolbox to predict acute oral toxicity (LD50) and reconcile discrepancies between in silico and in vivo data .

- Dose-Response Studies: Conduct repeat-dose toxicity tests in rodent models, focusing on respiratory irritation (H335) and histopathological analysis .

Q. How can metabolic pathways and pharmacokinetics of this compound be studied in preclinical models?

Methodological Answer:

- LC-MS/MS Metabolite Profiling: Administer the compound to Sprague-Dawley rats and analyze plasma/liver homogenates. Detect phase I metabolites (e.g., N-demethylation) and phase II conjugates (glucuronides).

- Microsomal Stability Assays: Incubate with human liver microsomes (HLM) and NADPH to calculate half-life (t½) and intrinsic clearance.

- Plasma Protein Binding: Use ultrafiltration or equilibrium dialysis to measure unbound fraction (fu) .

Q. What computational methods are effective for studying interactions between this compound and biological targets (e.g., neurotransmitter receptors)?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding to dopamine D2 receptors. Set grid boxes around the orthosteric site and validate with known antagonists (e.g., haloperidol).

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) and key interactions (e.g., hydrogen bonds with Asp114).

- Free Energy Calculations: Apply MM-PBSA to estimate ΔG binding and rank analogs for SAR studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.